5-Methylquinoline

Descripción general

Descripción

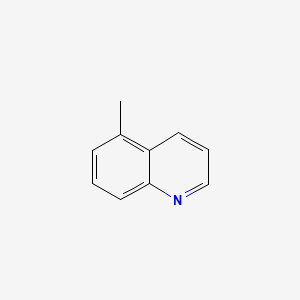

5-Methylquinoline is an organic compound with the molecular formula C10H9N. It is a derivative of quinoline, characterized by a methyl group attached to the fifth position of the quinoline ring. This compound is part of the heterocyclic aromatic organic compounds family, known for its diverse applications in various fields, including medicinal chemistry and industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Several methods exist for synthesizing 5-Methylquinoline. One common approach involves the Skraup synthesis, which typically uses aniline and glycerol in the presence of an oxidizing agent like nitrobenzene or sulfuric acid. Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone .

Industrial Production Methods: Industrial production of this compound often employs catalytic systems to enhance yield and efficiency. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored to make the process more environmentally friendly and cost-effective .

Análisis De Reacciones Químicas

Types of Reactions: 5-Methylquinoline undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Catalytic hydrogenation can reduce this compound to its corresponding tetrahydroquinoline derivative.

Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the quinoline ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Nitroquinoline, sulfoquinoline.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Properties

5-Methylquinoline has shown potential as a scaffold for developing anticancer agents. Research indicates that quinoline derivatives can induce apoptosis in cancer cells. For instance, a study highlighted the efficacy of quinoline derivatives in targeting various cancer types, suggesting that modifications like methylation at the 5-position can enhance their bioactivity .

1.2 Neuropharmacological Applications

The this compound-8-ol moiety has been investigated for its interaction with dopamine receptors. Compounds derived from this moiety exhibited low nanomolar potency for D2 and D3 receptors, indicating potential applications in treating neurological disorders such as schizophrenia . The structure-activity relationship (SAR) studies suggest that the methyl group at the 5-position plays a crucial role in receptor affinity.

1.3 Antimicrobial Activity

Quinoline derivatives, including this compound, have demonstrated antimicrobial properties against various pathogens. They are being explored as leads for developing new antibiotics due to their ability to inhibit bacterial growth and biofilm formation .

Organic Synthesis

2.1 C–H Bond Activation

Recent advancements in synthetic methodologies have utilized this compound in C–H bond activation reactions. This process is essential for constructing complex organic molecules efficiently. For example, rhodium-catalyzed reactions involving this compound have been reported to yield valuable products with high selectivity .

2.2 Synthesis of Novel Compounds

This compound serves as a versatile building block in synthesizing various heterocyclic compounds. Its ability to undergo electrophilic substitution reactions enables the formation of diverse derivatives that can be tailored for specific applications .

Material Science

3.1 Development of Functional Materials

The unique properties of this compound make it suitable for developing functional materials, including sensors and organic light-emitting diodes (OLEDs). Its incorporation into polymer matrices has been studied to enhance the electrical and optical properties of materials used in electronic devices.

Data Tables

Case Studies

Case Study 1: Anticancer Activity of Quinoline Derivatives

A comprehensive study evaluated various quinoline derivatives, including those modified at the 5-position, revealing significant anticancer activity against several cell lines. The study concluded that structural modifications could enhance therapeutic efficacy while reducing toxicity.

Case Study 2: Neuropharmacological Research

Research involving the synthesis of this compound derivatives demonstrated their potential as D2/D3 receptor agonists. The findings indicated that these compounds could be further developed into effective treatments for neuropsychiatric disorders.

Mecanismo De Acción

The mechanism of action of 5-Methylquinoline involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the replication process, which is crucial for its antimicrobial and anticancer activities. Additionally, it can inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects .

Comparación Con Compuestos Similares

Quinoline: The parent compound, lacking the methyl group at the fifth position.

6-Methylquinoline: Similar structure but with the methyl group at the sixth position.

8-Methylquinoline: Methyl group attached at the eighth position.

Uniqueness: 5-Methylquinoline’s unique positioning of the methyl group at the fifth position imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and industrial processes .

Actividad Biológica

5-Methylquinoline, a derivative of quinoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by various research findings and case studies.

Overview of Quinoline Derivatives

Quinoline and its derivatives are known for their significant biological activities. The structure of these compounds allows for various modifications that can enhance their therapeutic potential. This compound specifically has shown promise in several studies, particularly in the context of anticancer activity.

1. Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. A study evaluating the cytotoxicity of several quinoline derivatives found that this compound derivatives significantly inhibited the growth of Caco-2 and HCT116 colorectal cancer cells. The mechanism involves the induction of cell cycle arrest at the G2/M phase, leading to increased apoptosis rates in treated cells .

Table 1: Cytotoxic Effects of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Caco-2 | 12.5 | Induces G2/M phase arrest |

| This compound | HCT116 | 15.0 | Apoptosis induction |

| Nitro-aldehyde derivative (E) | Caco-2 | 8.0 | PI3K-PKB pathway inhibition |

2. Anti-inflammatory Properties

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). This activity suggests potential therapeutic applications in treating inflammatory diseases .

3. Antimicrobial Activity

This compound also exhibits antimicrobial properties against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a series of synthesized quinoline derivatives, including this compound, against colorectal cancer cell lines. The results indicated that treatment with these compounds resulted in significant cell death compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells following treatment with this compound derivatives .

Case Study 2: Anti-inflammatory Mechanism

In a separate investigation, researchers assessed the anti-inflammatory effects of this compound in a murine model of inflammation induced by lipopolysaccharide (LPS). The results showed a marked reduction in inflammatory markers in treated mice compared to controls, suggesting a potential role for this compound in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the standard spectroscopic techniques for characterizing 5-Methylquinoline, and how can researchers ensure accurate interpretation of NMR and GC-MS data?

- Methodological Answer : Use NMR (e.g., methyl proton resonance at δ 2.65 ppm in CDCl) and NMR to confirm structural assignments. GC-MS analysis should verify molecular ion peaks (e.g., m/z 143 for CHN) and purity. Compare data with published spectra and use internal standards for calibration. For isomer differentiation (e.g., 5- vs. 7-methylquinoline), analyze peak splitting patterns and integration ratios .

Q. How can researchers optimize the synthesis of this compound to minimize by-products like 7-Methylquinoline?

- Methodological Answer : Adjust reaction parameters such as temperature (e.g., 80–100°C), solvent polarity (chloroform vs. DMF), and catalyst loading (e.g., HI or Ru-based catalysts). Monitor reaction progress via GC-MS to quantify isomer ratios (e.g., 70:30 for 7- vs. This compound). Use regioselective catalysts or directing groups to favor the 5-position .

Q. What statistical methods are appropriate for analyzing biological activity data of this compound derivatives?

- Methodological Answer : Apply dose-response curves (e.g., IC or EC) with nonlinear regression. Use ANOVA for comparing efficacy across derivatives, and employ principal component analysis (PCA) to correlate structural features (e.g., substituent electronegativity) with activity. Validate assays with positive controls and replicate experiments .

Advanced Research Questions

Q. What strategies are effective in resolving the co-elution of this compound and its isomers in chromatographic analyses?

- Methodological Answer : Optimize GC-MS conditions using polar capillary columns (e.g., HP-INNOWAX) and temperature programming (e.g., 50°C to 250°C at 10°C/min). Employ spectral deconvolution software to differentiate overlapping peaks. Validate with synthetic standards and cross-reference retention indices .

Q. How can computational chemistry aid in predicting the regioselectivity of this compound derivatives in substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and identify kinetically favored pathways. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. Validate predictions with kinetic isotope effects (KIE) or Hammett plots .

Q. What experimental designs are suitable for studying the neurotoxic mechanisms of this compound in vitro?

- Methodological Answer : Use SH-SY5Y neuronal cells exposed to this compound (10–100 µM) and assess mitochondrial membrane potential (JC-1 staining) and ROS production (DCFDA assay). Include caspase-3 activation assays and transcriptomic profiling (RNA-seq) to identify pathways. Normalize data to vehicle controls and use false discovery rate (FDR) correction for omics data .

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives across studies?

- Methodological Answer : Re-evaluate assay conditions (e.g., bacterial strain variability, compound purity via HPLC). Conduct meta-analyses using standardized metrics (e.g., MIC values) and account for solvent effects (DMSO vs. aqueous). Publish raw data in supplementary materials for cross-validation .

Q. Methodological and Ethical Considerations

Q. What are the best practices for documenting synthetic procedures of this compound to ensure reproducibility?

- Methodological Answer : Report catalyst loading (mol%), solvent volumes (mL/g substrate), and reaction times (hours). Include NMR spectra (e.g., δ 8.90 for quinoline protons) and GC-MS chromatograms in supplementary files. For known compounds, cite literature procedures; for novel derivatives, provide elemental analysis and high-resolution mass spectrometry (HRMS) data .

Q. What ethical considerations are paramount when evaluating the neurotoxic potential of this compound in preclinical studies?

- Methodological Answer : Follow ARRIVE guidelines for animal studies, including sample size justification and randomization. Obtain ethics committee approval (e.g., IACUC protocol number) and declare conflicts of interest. Use humane endpoints and minimize animal suffering .

Q. Data Interpretation and Contradictions

Q. How should researchers interpret conflicting NMR data for this compound in different solvent systems?

- Methodological Answer : Solvent-induced shifts (e.g., CDCl vs. DMSO-d) can alter proton resonance positions. Use solvent correction factors and reference TMS. For quantitative analysis, ensure deuterated solvent purity and avoid paramagnetic impurities. Cross-validate with IR or X-ray crystallography if available .

Q. What steps can be taken to isolate this compound from isomeric by-products when chromatographic separation fails?

- Methodological Answer : Explore fractional crystallization using mixed solvents (e.g., hexane/ethyl acetate). Alternatively, employ dynamic kinetic resolution with chiral auxiliaries or enzymatic catalysis. If isolation remains challenging, characterize the mixture via - COSY NMR and report isomer ratios transparently .

Propiedades

IUPAC Name |

5-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-8-4-2-6-10-9(8)5-3-7-11-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYVCXSKCQSIEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227431 | |

| Record name | 5-Methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7661-55-4 | |

| Record name | 5-Methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7661-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007661554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64960II964 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.